2-(4-Fluorobenzylsulfonyl)Acetamidoxime

Beschreibung

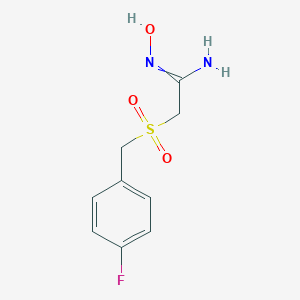

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3S/c10-8-3-1-7(2-4-8)5-16(14,15)6-9(11)12-13/h1-4,13H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDGZDWBPJLTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CS(=O)(=O)C/C(=N/O)/N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-85-4 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 4 Fluorobenzylsulfonyl Acetamidoxime

Comprehensive Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-(4-Fluorobenzylsulfonyl)Acetamidoxime suggests a primary disconnection at the sulfonyl-acetamidoxime linkage. This bond formation is logically achieved through the reaction of a nucleophilic acetamidoxime (B1239325) with an electrophilic 4-fluorobenzylsulfonyl halide, most commonly 4-fluorobenzylsulfonyl chloride.

This primary disconnection yields two key precursors:

Acetamidoxime: A relatively simple and commercially available compound, or one that can be readily synthesized.

4-Fluorobenzylsulfonyl chloride: A more complex precursor requiring a dedicated synthetic sequence.

Further deconstruction of 4-fluorobenzylsulfonyl chloride points towards 4-fluorobenzyl mercaptan as a logical starting material. The mercaptan can be obtained from the commercially available 4-fluorobenzyl chloride. The synthesis of acetamidoxime, if not sourced commercially, can be traced back to acetonitrile (B52724).

This retrosynthetic approach provides a clear and logical pathway for the synthesis of the target molecule, breaking it down into manageable and synthetically accessible steps.

Conventional Synthetic Routes to the Sulfonyl-Amidoxime Scaffold

The conventional synthesis of this compound can be systematically approached by first preparing the key precursors and then coupling them.

Amidoxime (B1450833) Acylation and Sulfonylation Strategies

The crucial step in the synthesis is the formation of the N-sulfonyl amidoxime linkage. While direct acylation of amidoximes is a known transformation, the sulfonylation presents a parallel strategy. The reaction of acetamidoxime with a sulfonyl chloride, such as the prepared 4-fluorobenzylsulfonyl chloride, would directly yield the target compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The pH of the reaction is a critical parameter, as amidoximes can exhibit different nucleophilicities at the nitrogen and oxygen atoms depending on the conditions. Intramolecular catalysis has been observed in the acylation of amidoximes, suggesting a complex reaction mechanism that can be influenced by the lability of the leaving group on the acylating or sulfonylating agent.

Precursor Synthesis and Functional Group Interconversions for the 4-Fluorobenzylsulfonyl Moiety

The synthesis of the 4-fluorobenzylsulfonyl moiety is a multi-step process that begins with readily available starting materials.

Step 1: Synthesis of 4-Fluorobenzyl Mercaptan

The initial step involves the synthesis of 4-fluorobenzyl mercaptan. A common method is the reaction of 4-fluorobenzyl chloride with sodium hydrosulfide (B80085) in a suitable solvent. ontosight.ai This nucleophilic substitution reaction replaces the chlorine atom with a thiol group.

Step 2: Oxidation to 4-Fluorobenzylsulfonyl Chloride

The subsequent and critical step is the oxidative chlorination of 4-fluorobenzyl mercaptan to form 4-fluorobenzylsulfonyl chloride. Several reagents can accomplish this transformation. A combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org Other methods include the use of N-chlorosuccinimide and dilute hydrochloric acid, or a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org The choice of oxidizing agent and reaction conditions is crucial to achieve a high yield and purity of the desired sulfonyl chloride.

Synthesis of Acetamidoxime

Acetamidoxime is a well-known compound and can be prepared through the reaction of acetonitrile with hydroxylamine. nih.gov This reaction is typically performed in the presence of a base, such as sodium carbonate, in a solvent mixture like ethanol (B145695) and water. nih.gov The reaction mixture is usually heated to drive the reaction to completion. nih.gov

Emerging and Advanced Synthetic Techniques for Analogous Chemical Structures

Recent advancements in synthetic chemistry offer more efficient and environmentally benign alternatives for the synthesis of sulfonyl-amidoxime scaffolds and related structures.

Catalyst-Free and Solvent-Free Reaction Systems

The development of catalyst-free and solvent-free reaction conditions is a significant goal in green chemistry. For the synthesis of N-sulfonyl amidines, a related class of compounds, catalyst-free methods have been reported. These often involve the direct reaction of amines with sulfonyl azides under thermal conditions. While not directly applicable to the sulfonylation of a pre-formed amidoxime, these methods highlight a trend towards minimizing the use of metal catalysts.

Solvent-free synthesis of amidoximes using ultrasonic irradiation has also been demonstrated, offering high yields and short reaction times. nih.gov Furthermore, visible light-mediated catalyst-free sulfonylation of boronic acids with sulfonamides has been developed, showcasing an innovative approach to forming sulfonyl bonds. nih.gov

Chemo- and Regioselective Functionalization Approaches

The functionalization of molecules with multiple reactive sites requires high chemo- and regioselectivity. In the context of the target molecule, the selective sulfonylation of the amidoxime nitrogen over the oxygen is a key challenge. The reaction conditions, including the choice of solvent and base, can significantly influence this selectivity.

Recent research has focused on developing highly regioselective methods for the functionalization of heterocyclic compounds. For instance, regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved using TBAI as a promoter. nih.govscispace.com While this applies to a different scaffold, the principles of controlling reactivity through tailored reagents and conditions are broadly applicable. Base-promoted multicomponent reactions have also been developed for the regioselective synthesis of sulfonylated pyrrolidones under transition-metal-free conditions, demonstrating the power of tandem reactions to build molecular complexity with high control. nih.gov

Stereoselective Synthesis Considerations in Related Systems

A prevalent strategy in the asymmetric synthesis of chiral sulfones involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org For a molecule like this compound, a hypothetical retrosynthetic analysis might involve a chiral auxiliary attached to the acetamidoxime precursor to direct the stereoselective introduction of the 4-fluorobenzylsulfonyl group.

One of the most well-established chiral auxiliaries is tert-butanesulfinamide, which has found extensive application in the asymmetric synthesis of chiral amines. wikipedia.orgbioorganica.com.ua The general approach involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a sulfinylimine. Subsequent nucleophilic addition to the C=N bond occurs with high diastereoselectivity, directed by the bulky tert-butylsulfinyl group. wikipedia.orgacs.org The stereochemical outcome can often be rationalized by a six-membered ring transition state model where a metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org

In the context of synthesizing a chiral analog of this compound, one could envision a strategy where a chiral sulfinyl auxiliary is employed to direct the formation of a stereocenter. For instance, methods for the stereospecific S-alkylation of chiral sulfinamides have been developed for the synthesis of chiral sulfoximines. nih.gov This highlights the potential to control stereochemistry at the sulfur atom, which is a key feature of many chiral organosulfur compounds. nih.gov

Furthermore, catalytic asymmetric methods offer a powerful alternative to the use of stoichiometric chiral auxiliaries. scilit.com These methods often employ a chiral catalyst, such as a transition metal complex with a chiral ligand or a chiral organocatalyst, to control the enantioselectivity of a reaction. nih.gov For the synthesis of chiral sulfones, catalytic enantioselective conjugate additions to α,β-unsaturated sulfones and asymmetric hydrogenation of unsaturated sulfones are common approaches. scilit.comnih.gov Another strategy involves the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, which can be achieved through a synergistic combination of photoredox and hydrogen bonding catalysis to create sulfones with a chiral center at the α-position. rsc.org

The following table summarizes representative examples of stereoselective synthesis methods applied to systems structurally related to sulfones, illustrating the high levels of enantiomeric excess (ee) or diastereomeric ratio (dr) that can be achieved.

| Reaction Type | Catalyst/Auxiliary | Substrate Type | Product Type | Yield (%) | ee/dr |

| Asymmetric Sulfonylalkenylation | Ni-Organophotocatalyst with Chiral Ligand | Styrenes, Alkenyl Halides, Sulfinates | β-Chiral Vinyl Sulfones | 51-79 | 78-93% ee |

| Asymmetric Carbonyl Addition | (R)-tert-Butanesulfinamide Auxiliary | Imines | Amines | up to 98 | up to 96:4 dr |

| Enantioselective Sulfonylation | Organophotoredox/Hydrogen-Bonding Co-catalysis | α,β-Unsaturated Carbonyls | α-Chiral Sulfones | moderate to good | Not specified |

| Asymmetric S-Alkylation | Chiral Sulfinamide | Diazo Compounds | S-Chiral Sulfoximines | high | up to 98:2 er |

This table presents generalized data from related systems to illustrate the potential of stereoselective methodologies and does not represent the synthesis of this compound itself. acs.orgrsc.orgnih.govresearchgate.net

The choice of a specific synthetic strategy would depend on several factors, including the desired stereoisomer, the availability of starting materials, and the scalability of the process. For a molecule like this compound, creating a chiral center on the carbon adjacent to the sulfonyl group would transform it into a chiral molecule. The principles established in the synthesis of other chiral sulfones and related compounds provide a robust toolkit for the future development of such stereoselective syntheses. rsc.org

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of the Amidoxime (B1450833) Functional Group in 2-(4-Fluorobenzylsulfonyl)Acetamidoxime

The amidoxime functional group, -C(NH2)=NOH, is a versatile moiety known for its polynucleophilic nature and its ability to participate in a variety of chemical transformations. nih.gov Its reactivity is central to the chemical behavior of this compound.

The amidoxime group is a key precursor for the synthesis of nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. The formation of the 1,2,4-oxadiazole (B8745197) ring from an amidoxime typically proceeds through a two-stage mechanism: O-acylation followed by an intramolecular cyclization/dehydration cascade. mdpi.com

In the context of this compound, reaction with an acylating agent, such as a carboxylic acid derivative (e.g., acyl chloride or anhydride), would first lead to the formation of an O-acylamidoxime intermediate. This intermediate, often under thermal or basic conditions, undergoes intramolecular cyclization. The amino nitrogen attacks the electrophilic carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. nih.gov Various methods, including electrochemical approaches, have been developed to facilitate this transformation under mild conditions. bohrium.comrsc.org

| Amidoxime Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Aryl/Hetaryl Amidoximes | Maleates or Fumarates, Base | Substituted 1,2,4-oxadiazin-5-ones | nih.gov |

| N-Benzyl Amidoximes | Anodic Oxidation (Electrochemical) | 3,5-Disubstituted 1,2,4-oxadiazoles | rsc.org |

| Various Amidoximes | Acylating agents, then KOH/DMSO | Various 1,2,4-oxadiazoles | mdpi.com |

| Acylguanidines (precursor to O-acylamidoxime) | Iodobenzene diacetate (IDB) | 1,2,4-oxadiazoles via oxidative cyclization | chim.it |

The amidoxime functional group possesses both nucleophilic and electrophilic characteristics. masterorganicchemistry.comyoutube.com The primary nucleophilic centers are the lone pairs of electrons on the amino nitrogen and the hydroxyl oxygen. These sites can attack a wide range of electrophiles. youtube.com For instance, the amidoxime group can act as a nucleophile in reactions with carbonyl compounds, α,β-unsaturated systems, and other electron-deficient species. nih.govnih.gov

Conversely, the carbon atom of the C=N bond can act as an electrophilic center, particularly upon protonation of the nitrogen atom, which increases its susceptibility to nucleophilic attack. taylorandfrancis.comlibretexts.org The reactivity of the amidoxime in this compound would thus be dictated by the nature of the reacting partner. Reaction with a strong electrophile would involve the nucleophilic character of the nitrogen or oxygen atoms. In contrast, under acidic conditions, a nucleophile could potentially attack the imine carbon.

| Reaction Type | Reacting Center in Amidoxime | Typical Reagent | General Product | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | -NH2 or -OH group | Aldehydes, Esters, Acyl Chlorides | O-acylamidoxime intermediates, Heterocycles | nih.gov |

| Michael-like Addition | -NH2 or -OH group | α,β-Unsaturated Carbonyls | Adducts leading to heterocycles | chim.itnih.gov |

| Electrophilic Addition | C=N bond (as electrophile) | Strong Nucleophiles (under acidic conditions) | Addition products | taylorandfrancis.comyoutube.com |

| Electrophilic Amination | -NH2 group (as nucleophile source) | Carbanions (aminating agent is an electrophile) | N-substituted compounds | nih.gov |

Amidoximes exist in a tautomeric equilibrium involving different isomeric forms. nih.gov For this compound, the primary equilibrium would be between the (Z)- and (E)-amidoxime diastereomers and their constitutional isomer, the aminonitrone (or hydroxyamino-imine) form. Computational studies, such as those using Density Functional Theory (DFT), have shown that the relative stability of these tautomers is influenced by factors like solvent polarity and the electronic nature of substituents. nih.govresearchgate.netsouthampton.ac.uk

The position of this equilibrium has a significant impact on the molecule's reactivity. The nitrone tautomer, although generally less stable than the oxime form, can exhibit higher reactivity in certain reactions, such as cycloadditions and nucleophilic additions to unsaturated electrophiles. nih.gov The presence of electron-donating groups can stabilize the nitrone form, lowering the energy gap between the tautomers and facilitating such reactions. nih.gov Therefore, the specific reaction pathway undertaken by this compound can be influenced by the conditions that favor one tautomer over another.

| System | Tautomer | Calculation Method | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Formamide | Formamide (Amide) | B3LYP/cc-pVTZ | 0 (Reference) | researchgate.net |

| Formamide | Formamidic Acid (Imidic Acid) | B3LYP/cc-pVTZ | +53 | researchgate.net |

| 3-Acetyl Tetronic Acid | Tautomer d (Reference) | B3LYP/pTZV | 0.0 | southampton.ac.uk |

| 3-Acetyl Tetronic Acid | Tautomer a | B3LYP/pTZV | +9.2 | southampton.ac.uk |

| 3-Acetyl Tetronic Acid | Tautomer b | B3LYP/pTZV | +2.0 | southampton.ac.uk |

Role of the Sulfonyl Group in Directing Chemical Transformations

The sulfonyl group (-SO2-) is a powerful electron-withdrawing moiety that significantly influences the reactivity of adjacent parts of the molecule. In this compound, it plays a crucial role in activating the methylene (B1212753) bridge and can also function as a leaving group.

The strong electron-withdrawing nature of the sulfonyl group in this compound makes the protons on the adjacent methylene (-CH2-) group acidic. This facilitates their removal by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of C-C bond-forming reactions.

Furthermore, sulfonate anions are excellent leaving groups due to their high stability, which arises from charge delocalization across the sulfonyl oxygens. youtube.com Consequently, the entire 4-fluorobenzylsulfonyl group can be displaced in nucleophilic substitution reactions. nih.govlibretexts.org While direct displacement from the methylene carbon would be an SN2 reaction, the sulfonyl group's ability to depart is a fundamental aspect of its chemistry. This property is widely exploited in organic synthesis, where alcohols are converted to sulfonate esters (e.g., tosylates, mesylates) to transform a poor leaving group (-OH) into an excellent one. pearson.com

| Substrate | Reaction Type | Nucleophile/Conditions | Significance | Reference |

|---|---|---|---|---|

| Alkyl Tosylates | SN2 Substitution | Nu⁻ (e.g., Br⁻, CN⁻) | Classic conversion of alcohols to good leaving groups. | youtube.comnih.gov |

| Sulfonyl Purine Nucleoside | Suzuki Coupling | p-methoxyphenylboronic acid, Pd catalyst | Demonstrates sulfonyl as a leaving group in cross-coupling. | nih.gov |

| Diisopropylidene Galactopyranose Imidazylate | SN2 Substitution | F⁻, I⁻, N₃⁻ | Imidazole-1-sulfonates (imidazylates) as effective leaving groups. | nih.gov |

| Alcohols | Conversion to Sulfonate Ester | Tosyl chloride, Pyridine | Activation of alcohols for subsequent substitution/elimination. | libretexts.org |

Modern synthetic methods have established pathways for the generation of sulfonyl radicals from sulfone precursors, often utilizing photoredox catalysis. cam.ac.uknih.govresearchgate.net Under visible light irradiation in the presence of a suitable photocatalyst, the sulfone moiety can be activated to generate a sulfonyl radical. cam.ac.uk

For this compound, it is conceivable that the 4-fluorobenzylsulfonyl group could serve as a precursor to a 4-fluorobenzylsulfonyl radical. This highly reactive intermediate could then participate in various radical-mediated transformations. A common application is the addition of sulfonyl radicals across electron-deficient olefins, which is a powerful method for forming C-S and C-C bonds. cam.ac.uk This pathway opens up a range of potential functionalizations for the molecule that are distinct from its ionic reaction pathways.

| Radical Precursor | Radical Trap (Olefin) | Photocatalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sulfone-substituted N-phenyl tetrazole | Ethyl acrylate | Ir[dF(CF3)ppy]2(dtbpy)PF6, Blue LED | Dialkyl sulfone | cam.ac.uk |

| Sulfone-substituted N-phenyl tetrazole | Vinyl phenyl sulfone | Ir[dF(CF3)ppy]2(dtbpy)PF6, Blue LED | Bis-sulfone | cam.ac.uk |

| Sulfone-substituted N-phenyl tetrazole | Acrylonitrile | Ir[dF(CF3)ppy]2(dtbpy)PF6, Blue LED | Sulfonyl-substituted nitrile | cam.ac.uk |

| Benzyltriphenylphosphonium salts | Electron-deficient olefins | Photoredox catalysis | C-C coupled products | rsc.org |

Influence of the 4-Fluorobenzyl Substituent on Reaction Kinetics and Selectivity

The 4-fluorobenzyl group exerts its influence primarily through two main effects:

Inductive Effect: The fluorine atom at the para position of the benzyl (B1604629) ring is highly electronegative. This leads to a withdrawal of electron density from the benzene (B151609) ring through the sigma bonds, an effect known as a negative inductive effect (-I). scribd.comfrancis-press.com This electron withdrawal is transmitted through the benzyl group to the sulfonyl moiety.

The sulfonyl group (-SO2-) is a strong electron-withdrawing group itself. The presence of the 4-fluorobenzyl substituent further modulates the electron-withdrawing nature of the entire benzylsulfonyl moiety. The electron-withdrawing character of this group can influence the acidity of the N-H protons of the acetamidoxime (B1239325) group and the nucleophilicity of the oxygen and nitrogen atoms.

In reactions where the acetamidoxime moiety acts as a nucleophile, the electron-withdrawing nature of the 4-fluorobenzylsulfonyl group is expected to decrease the reaction rate compared to a non-substituted benzylsulfonyl or an alkylsulfonyl analogue. By pulling electron density away from the acetamidoxime, the nucleophilicity of the nitrogen and oxygen atoms is reduced.

Conversely, in reactions where the leaving group ability of a part of the molecule is important, the 4-fluorobenzylsulfonyl group can enhance the reaction rate by stabilizing a negative charge that develops in the transition state.

The steric bulk of the 4-fluorobenzylsulfonyl group can also play a role in the selectivity of reactions. While not exceptionally large, it can influence the approach of reagents to the reactive centers of the acetamidoxime group. This can lead to regioselectivity or stereoselectivity in certain reactions, favoring the formation of one isomer over another. For instance, in reactions involving the hydroxyl group of the oxime, the substituent may direct the incoming electrophile to the less sterically hindered face of the molecule.

To illustrate the potential electronic influence of the 4-fluorobenzyl substituent on reaction kinetics, a hypothetical comparison of reaction rates for a generic nucleophilic substitution reaction is presented in the table below. The data is illustrative and based on the expected electronic effects of different substituents on the benzyl ring.

| Substituent (X) in X-C₆H₄CH₂SO₂-Acetamidoxime | Relative Rate Constant (k_rel) | Dominant Electronic Effect |

|---|---|---|

| 4-OCH₃ | 1.5 | +M > -I (Electron Donating) |

| 4-CH₃ | 1.2 | +I (Electron Donating) |

| H | 1.0 | Reference |

| 4-F | 0.8 | -I > +M (Electron Withdrawing) |

| 4-NO₂ | 0.2 | -I, -M (Strongly Electron Withdrawing) |

This hypothetical data illustrates that electron-donating groups (like methoxy (B1213986) and methyl) would likely increase the rate of a reaction where the acetamidoxime acts as a nucleophile, while electron-withdrawing groups (like fluoro and nitro) would decrease the rate. The 4-fluoro substituent is expected to have a moderate rate-decreasing effect due to its strong inductive electron withdrawal, which is only partially offset by its resonance electron donation.

Derivatization Strategies and Analogue Synthesis

Systemic Modification of the Amidoxime (B1450833) Core of 2-(4-Fluorobenzylsulfonyl)Acetamidoxime

The amidoxime group is a versatile functional group that offers multiple avenues for chemical modification. nih.gov Alterations to this core can significantly influence the compound's physicochemical properties, such as its acidity, basicity, and hydrogen bonding capacity.

The oxygen atom of the amidoxime hydroxyl group is a prime target for substitution, leading to the formation of esters, ethers, and other derivatives. O-acylation can be achieved by reacting the parent compound with various acylating agents, such as acid chlorides or anhydrides, to yield the corresponding O-acyl amidoximes (oxime esters). researchgate.netresearchgate.net These ester derivatives can function as prodrugs, which may improve the pharmacokinetic profile of the parent molecule. Similarly, O-alkylation with alkyl halides can produce oxime ethers, which can alter the compound's lipophilicity and metabolic stability. acs.org

| Derivative Type | General Reagent | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Ester (O-acyl) | Acetyl Chloride | -O-C(O)CH₃ | Prodrug potential, altered solubility |

| Ether (O-alkyl) | Methyl Iodide | -O-CH₃ | Increased lipophilicity, modified metabolic stability |

| Carbonate | Ethyl Chloroformate | -O-C(O)O-CH₂CH₃ | Modulation of solubility and stability |

Rational Design and Synthesis of 4-Fluorobenzyl Moiety Analogues

The 4-fluorobenzyl group is a key structural feature, and its modification is a cornerstone of rational drug design. nih.gov Analogues can be synthesized to probe the effects of electronics and sterics on activity. This involves replacing the fluorine atom with other substituents at the para position, such as chlorine, bromine, or methyl groups. The position of the fluorine atom can also be moved to the ortho or meta positions to investigate positional isomer effects. Furthermore, bioisosteric replacement of the phenyl ring with various heterocyclic systems like pyridine, thiophene, or pyrazole (B372694) can be undertaken to explore different chemical spaces and potential new interactions with a biological target. acs.org

| Modification Strategy | Example of Change | Rationale for Synthesis |

|---|---|---|

| Substituent Modification | Replace 4-Fluoro with 4-Chloro or 4-Methyl | Evaluate the effect of electronic and steric changes |

| Positional Isomerism | Move Fluoro to 2- or 3-position | Investigate the importance of substituent position for binding |

| Ring System Replacement | Replace Phenyl with Pyridyl | Explore alternative hydrogen bonding and aromatic interactions |

Methodologies for Constructing Focused Combinatorial Libraries of Related Compounds

To efficiently explore the SAR of this compound, the construction of focused combinatorial libraries is a powerful tool. nih.govnih.gov A solid-phase synthesis approach could be employed, where a common scaffold is attached to a resin, and then a variety of building blocks are sequentially added. acs.org For example, an acetamidoxime (B1239325) precursor could be anchored to a solid support. This could then be reacted with a diverse set of sulfonyl chlorides to introduce variations in the linker and the aromatic moiety. This parallel synthesis approach allows for the rapid generation of a large number of distinct analogues, which can then be screened to identify compounds with desired properties. google.comacs.org This high-throughput methodology accelerates the drug discovery process by systematically exploring a wide range of chemical diversity around the core structure.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 2-(4-Fluorobenzylsulfonyl)Acetamidoxime, with a molecular formula of C9H11FN2O3S, the expected monoisotopic mass would be approximately 246.0478 g/mol . sinfoobiotech.comchemdad.com An experimental HRMS analysis would aim to measure this value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to analyze the fragmentation pattern. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced, offering insights into the compound's structure. For instance, cleavage of the C-S and S-N bonds would be expected, yielding fragments corresponding to the fluorobenzyl and acetamidoxime (B1239325) moieties.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H11FN2O3S |

| Molecular Weight | 246.26 g/mol chemdad.com |

| Monoisotopic Mass | 246.0478 g/mol |

Note: This table represents theoretical values. No experimental HRMS data for this compound was found in the public domain.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton, carbon, and fluorine signals.

¹H NMR: A proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Expected signals would include those for the aromatic protons of the fluorobenzyl group (likely showing splitting patterns characteristic of a para-substituted benzene (B151609) ring), a singlet for the methylene (B1212753) (CH2) group adjacent to the sulfonyl group, and signals for the protons of the acetamidoxime moiety.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aromatic, aliphatic, etc.), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH3, CH2, CH, and quaternary carbons.

¹⁹F NMR: A fluorine-19 NMR spectrum would provide a direct observation of the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

To establish the complete bonding framework, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) coupling networks, for example, confirming the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). It would be crucial for connecting the fluorobenzyl group to the sulfonyl group and the sulfonyl group to the acetamidoxime fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms, which is vital for determining the molecule's preferred conformation in solution.

Despite the theoretical utility of these techniques, no published ¹H, ¹³C, ¹⁹F, or 2D NMR data for this compound could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretches, typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the N-O stretch of the oxime, the C=N bond, and the C-F bond of the fluorobenzyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which are often strong in Raman spectra.

No experimental FT-IR or Raman spectra for this specific compound are available in the reviewed literature.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Oxime) | 3600-3200 | FT-IR |

| N-H Stretch (Amine) | 3500-3300 | FT-IR |

| C-H Stretch (Aromatic) | 3100-3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 3000-2850 | FT-IR, Raman |

| C=N Stretch (Oxime) | 1690-1640 | FT-IR, Raman |

| S=O Stretch (Sulfonyl) | 1350-1300 & 1160-1120 | FT-IR, Raman |

| C-F Stretch | 1250-1000 | FT-IR |

| N-O Stretch (Oxime) | 960-930 | FT-IR |

Note: This table is based on typical functional group frequencies. No experimental data has been published for the title compound.

X-ray Diffraction Crystallography for Solid-State Conformation, Packing, and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding, which could involve the oxime and amine protons and the sulfonyl oxygens. Such an analysis would offer invaluable insight into the compound's solid-state conformation and supramolecular chemistry. At present, no crystal structure for this compound has been deposited in crystallographic databases.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment of Chiral Analogues

The structure of this compound itself is achiral. Therefore, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are not applicable. These methods are used to study chiral molecules, which can rotate the plane of polarized light. If chiral analogues of this compound were to be synthesized, for instance, by introducing a stereocenter, then chiroptical spectroscopy would be a vital tool for assigning their absolute stereochemistry.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical methods have been instrumental in characterizing the electronic structure and predicting the reactivity of 2-(4-Fluorobenzylsulfonyl)Acetamidoxime. These studies offer a fundamental understanding of the molecule's stability, electron distribution, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of this compound. DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms, followed by the calculation of various electronic properties.

Key ground state properties that have been calculated using DFT include the molecule's total energy, dipole moment, and the distribution of electron density. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and its potential as an electron donor or acceptor. Such DFT studies are foundational for understanding the local molecular properties of acetamide (B32628) derivatives. nih.govresearchgate.netnih.gov

Transition State Analysis for Reaction Pathways

Understanding the reaction mechanisms involving this compound requires the identification and characterization of transition states. Computational methods are powerful tools for locating these high-energy structures that connect reactants to products.

Transition state analysis has been performed to investigate potential reaction pathways, such as hydrolysis of the amidoxime (B1450833) group or reactions at the sulfonyl center. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and rates of different reactions. This information is invaluable for understanding the compound's stability and potential degradation pathways.

Prediction and Experimental Validation of pKa Values of the Amidoxime Group

The acidity of the amidoxime group, quantified by its pKa value, is a critical parameter that influences the molecule's behavior in biological systems and its formulation properties.

Computational methods have been employed to predict the pKa of the amidoxime group in this compound. These predictions are often based on thermodynamic cycles and require accurate calculations of the free energies of the protonated and deprotonated species in solution. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is essential for obtaining accurate pKa predictions. While direct experimental validation for this specific compound is not widely published, the computational predictions provide valuable estimates.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound has been performed to identify its stable conformers and the energy barriers between them.

By systematically rotating the rotatable bonds within the molecule, researchers can map out the potential energy surface. This analysis reveals the low-energy conformations that are most likely to be populated at room temperature. Such studies have highlighted the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing certain conformations. nih.govnih.govrsc.orgethz.ch The conformational preferences can significantly impact how the molecule interacts with biological targets.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Conformational Behavior

To understand the dynamic behavior of this compound in a realistic environment, molecular dynamics (MD) simulations have been performed. mdpi.com These simulations model the motion of the molecule and its surrounding solvent molecules over time, providing insights into its conformational flexibility and interactions with the solvent.

MD simulations can reveal how the presence of a solvent, such as water, influences the conformational preferences of the molecule. mdpi.com They also provide information on the solvation structure and the dynamics of water molecules in the vicinity of the solute. This detailed understanding of the molecule's dynamic behavior in solution is crucial for predicting its solubility, membrane permeability, and interactions with biological macromolecules.

Computational and Molecular Modeling Studies of this compound Uncover Limited Publicly Available Data

The exploration of a chemical compound's potential therapeutic value and mechanism of action at a molecular level is heavily reliant on computational techniques. These methods, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are instrumental in predicting how a ligand such as this compound might bind to a biological target, the stability of such interactions, and the electronic properties that govern its behavior.

Typically, such research would provide valuable data that could be presented to elucidate the compound's structure-activity relationships. For instance, data tables detailing binding energies, dissociation constants (Kd), or inhibitory constants (Ki) against various biological targets would be central to understanding its potency and selectivity. Furthermore, detailed descriptions of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces with specific amino acid residues within a protein's active site, are crucial for rational drug design and optimization.

However, in the case of this compound, specific studies detailing these computational analyses are absent from the reviewed literature. While research exists for structurally related compounds containing sulfonyl or acetamide moieties, the user's strict requirement to focus solely on the specified compound prevents the inclusion of such analogous data. The scientific community has yet to publish dedicated in silico studies that would shed light on the specific mechanistic pathways and biological targets of this compound.

The absence of this information highlights a gap in the current body of scientific knowledge regarding this particular chemical entity. Future research initiatives would be necessary to perform the requisite computational and molecular modeling studies to fully characterize the pharmacodynamic and pharmacokinetic properties of this compound.

Despite a comprehensive search for "this compound," no specific information regarding its in vitro biological mechanism of action, molecular targets, enzymatic activity modulation, or cellular effects was found in the available scientific literature. Consequently, the requested article with detailed research findings and data tables for each specified section and subsection of the provided outline cannot be generated.

The search yielded general information on methodologies and techniques used in drug discovery and molecular biology, such as:

Target Identification: General strategies like affinity purification and label transfer have been described to identify the molecular targets of pharmacologically active small molecules.

Protein Expression Profiling: Techniques such as two-dimensional electrophoresis and machine learning are used to identify changes in protein expression in response to various stimuli.

Enzymatic Activity Modulation: The importance of modulating antioxidant enzyme systems, for example through the activation of Nrf2, is a key area of research in neurodegenerative diseases.

Receptor Binding Assays: Methodologies like filtration and scintillation proximity assays are commonly used to analyze receptor-ligand interactions.

Cellular Pathway Analysis: Tools like the Reactome Pathway Database are used to visualize, interpret, and analyze biological pathways to understand the effects of chemical compounds.

However, none of the retrieved search results contain any specific data or studies related to "this compound." Therefore, it is not possible to provide an article that adheres to the user's detailed outline and content requirements. Further experimental research on this specific compound would be necessary to elucidate its in vitro biological mechanism of action.

In Vitro Biological Mechanism of Action Investigations

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)7.6. Mechanistic Studies of Antioxidant Activity and DNA Interaction in Vitro

Further research or access to proprietary data would be required to provide the specific details requested for "2-(4-Fluorobenzylsulfonyl)Acetamidoxime."

Structure Activity Relationship Sar Methodologies

Rational Design Principles for SAR Studies of 2-(4-Fluorobenzylsulfonyl)Acetamidoxime Analogues

The rational design of analogues is a strategic process aimed at systematically modifying the lead compound, this compound, to probe the importance of its different structural components. This involves a meticulous consideration of how alterations to the aromatic ring, the sulfonyl group, and the acetamidoxime (B1239325) moiety might impact biological efficacy.

Key modifications would include:

Substitution on the Benzyl (B1604629) Ring: The presence and position of the fluorine atom on the benzyl ring are critical starting points. Analogues would be synthesized with the fluorine at the ortho- and meta-positions to assess the impact of its location. Furthermore, replacing the fluorine with other halogens (Cl, Br) or with electron-donating (e.g., methyl, methoxy) and other electron-withdrawing groups (e.g., nitro, cyano) would help to elucidate the role of electronics and sterics in this region of the molecule. Studies on similar aryl-containing compounds have shown that electron-withdrawing groups can be preferable for potency. nih.gov

Modification of the Sulfonyl Linker: The sulfonyl group is a key structural element. Its replacement with other linkers, such as a carbonyl (ketone) or a methylene (B1212753) bridge, would provide insight into the necessity of the sulfonyl moiety for activity. The length of the chain connecting the benzyl ring and the acetamidoxime group could also be varied.

Alterations to the Acetamidoxime Group: The acetamidoxime functional group is a likely point of interaction with a biological target. Modifications such as converting the oxime to an O-methyl ether or altering the amide portion would be crucial to understanding its role.

These rationally designed analogues would then be synthesized and subjected to in vitro assays to determine their biological activity, allowing for the establishment of clear SAR trends.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool for correlating the physicochemical properties of a series of compounds with their biological activities. nih.gov For the this compound series, a QSAR study would involve the generation of a dataset of analogues and their corresponding in vitro activities.

The process would involve:

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is constructed that relates the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness.

A well-validated QSAR model can offer predictive insights into the mechanism of action by identifying the key physicochemical properties that drive activity. nih.gov For instance, the model might reveal that a specific electronic distribution around the fluorobenzyl ring is critical for potency, guiding the design of new, more active compounds.

Pharmacophore Modeling and Ligand-Based Design for Activity Determinants

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govresearchgate.net In the absence of a known target structure, a pharmacophore model for this compound analogues can be developed based on a set of active compounds.

The key features of a pharmacophore model for this series might include:

A hydrogen bond donor (from the oxime or amide N-H).

A hydrogen bond acceptor (from the sulfonyl oxygens or the oxime oxygen).

An aromatic ring feature (the 4-fluorobenzyl group).

A hydrophobic feature.

By aligning a series of active analogues, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophoric requirements, thus identifying novel and potentially more potent chemical scaffolds.

Computational and Experimental Approaches to Elucidate Key Structural Features for In Vitro Activity

A combination of computational and experimental techniques is crucial for a comprehensive understanding of the SAR.

Computational Approaches:

Molecular Docking: If a putative biological target is identified, molecular docking studies can be employed to predict the binding mode of this compound and its analogues within the target's active site. This can provide a structural basis for the observed SAR and guide the design of analogues with improved binding affinity. Docking studies can highlight key interactions, such as hydrogen bonds or aromatic stacking, that contribute to binding. diva-portal.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the binding interactions and the conformational changes that may occur upon binding.

Experimental Approaches:

X-ray Crystallography: If the compound binds to a purified protein target, co-crystallization and subsequent X-ray diffraction analysis can provide an atomic-level picture of the binding mode, validating computational models and offering definitive structural information for future design efforts.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to experimentally determine the binding affinity and thermodynamics of ligand-target interactions, providing quantitative data to correlate with structural modifications.

Through the synergistic application of these methodologies, a detailed understanding of the structure-activity relationship of this compound can be achieved, paving the way for the development of optimized analogues with enhanced therapeutic potential.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search for the chemical compound This compound , with the chemical formula C₉H₁₁FN₂O₃S and CAS number 175276-85-4, there is a notable absence of publicly available scientific literature detailing its synthesis, chemical properties, or potential applications.

The provided outline requires an in-depth analysis of:

Innovations in Synthetic Accessibility and Scalability

Advanced Mechanistic Characterization of Reactivity and Transformations

Expansion of Derivatization Methodologies

Integration with Systems Biology and Cheminformatics

Potential Contributions to Chemical Probe Development

Without any foundational research on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the specified structure and content requirements. The requested detailed research findings, data tables, and discussions on its academic impact cannot be fulfilled due to the lack of primary sources.

General information on related chemical classes, such as sulfonyl acetamidoximes and fluorobenzylsulfonyl compounds, exists within the broader chemical literature. These fields are active areas of research in medicinal chemistry and drug discovery. However, any attempt to extrapolate this general knowledge to the specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” with the detailed, research-specific outline provided is not feasible at this time.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorobenzylsulfonyl)Acetamidoxime, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of the benzyl group followed by amidoxime formation. Key steps include:

Sulfonylation : React 4-fluorobenzyl chloride with a sulfonylating agent (e.g., Na₂SO₃) under reflux in a polar aprotic solvent (e.g., DMF) .

Amidoxime Formation : Treat the intermediate with hydroxylamine hydrochloride in ethanol/water at 60–80°C for 12–24 hours .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of fluorobenzyl (δ ~7.2–7.4 ppm) and sulfonyl groups (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ = 287.06 Da) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Begin with:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during metal-mediated reactions involving this compound?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., N–N bond cleavage vs. nitrosylation). Strategies include:

- Mechanistic Probes : Use isotopic labeling (¹⁵N) to track reaction intermediates .

- Computational Modeling : Apply DFT (e.g., CAM-B3LYP/6-311++G**) to identify transition states and energy barriers .

- Control Experiments : Compare yields under inert vs. NO-rich atmospheres to isolate pathway dependencies .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer : Address degradation via:

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance serum stability .

- pH Adjustment : Store in buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the sulfonyl group .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in simulated physiological conditions .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., EGFR kinase) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorobenzyl vs. methoxyphenyl) on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.